5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.
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Biological Activity
The compound 5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound through various mechanisms:
- Induction of Apoptosis : The compound has shown to induce apoptosis in cancer cell lines. For instance, in studies involving colorectal cancer cell lines (DLD-1 and HT-29), the compound was found to activate caspase pathways, indicating its role in triggering programmed cell death. The IC50 values for the compound were reported at 0.39 µM and 0.15 µM for DLD-1 and HT-29 cells, respectively, demonstrating significant antiproliferative activity .
- Mechanism of Action : The mechanism involves both intrinsic and extrinsic apoptotic pathways. The loss of mitochondrial membrane potential and increased activity of caspase-8 were observed, suggesting that the compound may act through mitochondrial pathways .
- Cell Cycle Arrest : Further investigations indicated that the compound could cause cell cycle arrest in the G1 phase, contributing to its antitumor effects .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary assessments have shown that derivatives of pyrazolo[4,3-c]pyridine structures can inhibit the growth of pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential .
- Mechanism Insights : The binding interactions with bacterial enzymes such as DNA gyrase suggest a mechanism similar to that of established antibiotics like ciprofloxacin . The compound forms hydrogen bonds with key amino acids within the enzyme's active site, enhancing its inhibitory effects.
Case Studies and Research Findings
Study | Cell Line | IC50 Value | Mechanism |
---|---|---|---|
Study 1 | DLD-1 | 0.39 µM | Apoptosis via caspase activation |
Study 1 | HT-29 | 0.15 µM | Mitochondrial pathway involvement |
Study 2 | Pseudomonas aeruginosa | 0.21 µM | Antimicrobial activity |
Study 3 | Escherichia coli | MIC not specified | Interaction with DNA gyrase |
Properties
IUPAC Name |
5-methyl-7-[4-(2-phenoxyacetyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4/c1-28-16-21(24-22(17-28)26(34)31(27-24)19-8-4-2-5-9-19)25(33)30-14-12-29(13-15-30)23(32)18-35-20-10-6-3-7-11-20/h2-11,16-17H,12-15,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVBGHPFHPQRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.